molecular formula C14H9NO3 B15256559 2-(3-Cyanophenyl)-4-hydroxybenzoic acid

2-(3-Cyanophenyl)-4-hydroxybenzoic acid

Cat. No.: B15256559
M. Wt: 239.23 g/mol
InChI Key: PBTGPWANLPJKOV-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)-4-hydroxybenzoic acid is an organic compound that features a cyanophenyl group attached to a hydroxybenzoic acid core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a cyano group and a hydroxy group in the molecule allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)-4-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods

For industrial-scale production, the Suzuki–Miyaura coupling reaction remains a preferred method due to its efficiency and scalability. The reaction can be optimized to achieve high yields and purity, making it suitable for large-scale synthesis. Additionally, the use of continuous flow reactors can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)-4-hydroxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(3-Cyanophenyl)-4-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanophenyl)-4-hydroxybenzoic acid
  • 2-(3-Cyanophenyl)-3-hydroxybenzoic acid
  • 2-(3-Cyanophenyl)-4-methoxybenzoic acid

Uniqueness

2-(3-Cyanophenyl)-4-hydroxybenzoic acid is unique due to the specific positioning of the cyano and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

2-(3-cyanophenyl)-4-hydroxybenzoic acid

InChI

InChI=1S/C14H9NO3/c15-8-9-2-1-3-10(6-9)13-7-11(16)4-5-12(13)14(17)18/h1-7,16H,(H,17,18)

InChI Key

PBTGPWANLPJKOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)O)C(=O)O)C#N

Origin of Product

United States

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